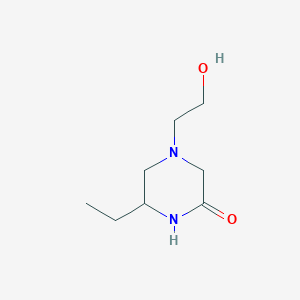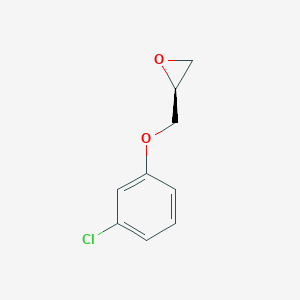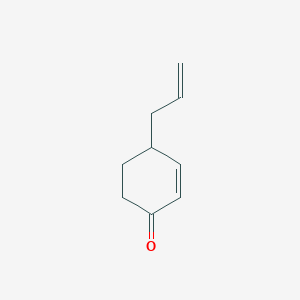
4-(2-Propenyl)-2-cyclohexen-1-one
Vue d'ensemble
Description
4-(2-Propenyl)-2-cyclohexen-1-one is a compound that can be associated with various chemical reactions and possesses interesting physical and chemical properties. The compound is related to cyclohexenone, which is a versatile intermediate in organic synthesis, particularly in reactions such as [4 + 2] cycloadditions and photochemical [2 + 2] cycloadditions.
Synthesis Analysis
The synthesis of compounds related to this compound can involve multiple steps, including condensation reactions, Diels-Alder cycloadditions, and reductions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through a series of reactions starting from methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene and subsequent reduction . Additionally, photochemical [2 + 2] cycloaddition reactions have been used to synthesize cyclohexenone derivatives, as demonstrated in the synthesis of 6-alkenyl-3-phenylcyclohex-2-en-1-ones .
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined by X-ray analysis, revealing the presence of both E and Z isomers in the crystal . Similarly, the molecular and crystal structures of other cyclohexanone derivatives have been determined, showing features like chair conformations and the presence of hydrogen bonds .
Chemical Reactions Analysis
Cyclohexenone derivatives undergo various chemical reactions, including cycloadditions and electroreductions. Regioselective [4 + 2] cycloadditions involving azadienes and allenic esters have been reported, leading to the formation of dihydropyridines and azetidines . Electrochemical studies have also been conducted on compounds like 4-(phenyldiazenyl)-2-{[tris(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one, providing insights into the mechanisms of azo and imine electroreduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives can be characterized by spectroscopic methods and electrochemical studies. For instance, the tautomeric equilibrium and electrochemical behavior of certain derivatives have been supported by NMR data and voltammetry, respectively . The crystal structures of these compounds often reveal important conformational details and intermolecular interactions, such as hydrogen bonding, which can influence their physical properties .
Applications De Recherche Scientifique
Propriétés antimicrobiennes
L'eugénol est réputé pour ses capacités antimicrobiennes. Il a été démontré qu'il présentait des activités antibactériennes, antivirales et antifongiques significatives. Cela en fait un composé précieux dans le développement de nouveaux agents antimicrobiens qui pourraient être utilisés pour lutter contre diverses infections. Par exemple, les dérivés de l'eugénol ont été étudiés pour leurs propriétés antimicrobiennes améliorées par rapport à l'eugénol lui-même, ce qui pourrait conduire à des traitements plus efficaces .
Recherche anticancéreuse
Dans le domaine de la recherche sur le cancer, l'eugénol a attiré l'attention en raison de ses propriétés anticancéreuses potentielles. Des études ont exploré son utilisation comme composant dans des stratégies thérapeutiques contre le cancer du poumon humain. La capacité du composé à induire l'apoptose et à inhiber la prolifération des cellules cancéreuses en fait un sujet d'intérêt pour le développement de nouveaux médicaments anticancéreux .
Utilisations anti-inflammatoires et antioxydantes
Les propriétés anti-inflammatoires et antioxydantes de l'eugénol ont été largement reconnues. Ces caractéristiques sont particulièrement bénéfiques dans le contexte des maladies chroniques où l'inflammation et le stress oxydatif jouent un rôle crucial. L'eugénol pourrait être intégré dans des traitements visant à réduire l'inflammation et les dommages oxydatifs dans diverses maladies .
Applications dentaires et de santé buccale
En raison de ses qualités analgésiques et antiseptiques, l'eugénol est un élément essentiel des soins dentaires. Il est utilisé dans les matériaux dentaires et comme anesthésique local. Son efficacité à réduire la douleur et à éliminer les agents pathogènes en fait un composant essentiel dans les procédures dentaires et les produits visant à maintenir la santé buccale .
Gestion du diabète
La recherche a indiqué que l'eugénol pourrait jouer un rôle dans la gestion du diabète. Ses effets sur la sécrétion d'insuline et les niveaux de glycémie sont à l'étude, avec le potentiel de développer de nouveaux traitements ou suppléments alimentaires qui pourraient aider à gérer le diabète plus efficacement .
Applications neurologiques
L'eugénol s'est avéré prometteur dans l'amélioration des problèmes neurologiques. Ses effets neuroprotecteurs pourraient conduire au développement de traitements pour les maladies neurodégénératives ou comme complément pour améliorer la fonction cognitive et la santé du cerveau .
Orientations Futures
The future directions for “4-(2-Propenyl)-2-cyclohexen-1-one” and similar compounds could involve further exploration of their potential applications. For instance, eugenol and its analogues have been studied for their antifungal properties . Similarly, lignin-derived chemicals, including phenylpropanoids like “this compound”, could be explored for their potential in sustainable biorefineries .
Mécanisme D'action
- Eugenol primarily interacts with specific molecular targets in biological systems. One of its key targets is the GABA A receptor . Eugenol acts as a positive allosteric modulator of this receptor, which plays a crucial role in neuronal inhibition and neurotransmission .
- Additionally, eugenol has been studied for its antifungal activity against phytopathogenic fungi such as Aspergillus, Penicillium, Emericella, and Fusarium species .
- Eugenol is slightly soluble in water but dissolves well in ethanol, chloroform, ether, and oils .
- Its melting point is around -12 to -10 °C, and it boils at 254 °C .
- In fungi, eugenol disrupts cell membranes and inhibits growth, making it an effective antifungal agent .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4166-61-4 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


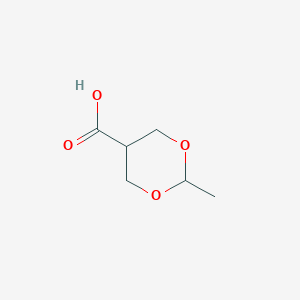


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)

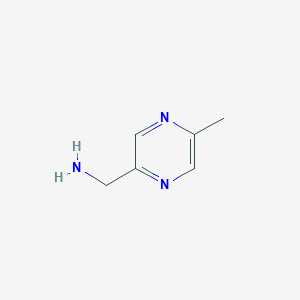


![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)

